

JNJ-40929837: A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: JNJ-40929837

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Abstract

JNJ-40929837 is a selective and orally active small molecule inhibitor of leukotriene A4 hydrolase (LTA4H). This enzyme plays a crucial, dual role in the inflammatory cascade, catalyzing the final step in the synthesis of the potent pro-inflammatory chemoattractant leukotriene B4 (LTB4), while also possessing aminopeptidase activity responsible for the degradation of the neutrophil chemoattractant Pro-Gly-Pro (PGP). **JNJ-40929837** inhibits both the epoxide hydrolase and aminopeptidase functions of LTA4H. While demonstrating clear target engagement through the substantial reduction of LTB4 levels in clinical trials, **JNJ-40929837** ultimately failed to show significant clinical efficacy in the context of asthma, leading to its discontinuation. This guide provides an in-depth overview of the mechanism of action of **JNJ-40929837**, supported by available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and clinical trial design.

Core Mechanism of Action: Dual Inhibition of Leukotriene A4 Hydrolase

JNJ-40929837 exerts its pharmacological effect by directly inhibiting the enzyme leukotriene A4 hydrolase (LTA4H). LTA4H is a bifunctional zinc metalloenzyme with two distinct catalytic activities:

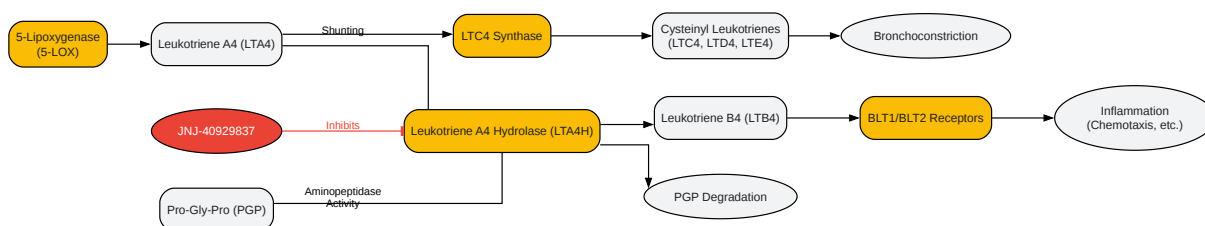
- **Epoxide Hydrolase Activity:** LTA4H converts leukotriene A4 (LTA4) into leukotriene B4 (LTB4), a potent lipid mediator that plays a significant role in inflammation. LTB4 is a powerful chemoattractant for neutrophils and other leukocytes, promoting their recruitment to sites of inflammation. It binds to high-affinity (BLT1) and low-affinity (BLT2) G protein-coupled receptors on the surface of these cells, triggering a cascade of downstream signaling events that lead to cellular activation, migration, and the release of further inflammatory mediators. [1][2]

- **Aminopeptidase Activity:** LTA4H is also capable of degrading the tripeptide Pro-Gly-Pro (PGP), a chemoattractant for neutrophils that is generated from the breakdown of collagen. [3][4] By degrading PGP, LTA4H can contribute to the resolution of inflammation.

JNJ-40929837 has been shown to inhibit both of these enzymatic functions.[5][6] This dual inhibition means that while it blocks the production of the pro-inflammatory mediator LTB4, it also prevents the breakdown of the pro-inflammatory peptide PGP, which may have contributed to its lack of clinical efficacy.[7]

Signaling Pathways

The primary signaling pathway affected by **JNJ-40929837** is the leukotriene biosynthesis pathway. By inhibiting LTA4H, **JNJ-40929837** prevents the conversion of LTA4 to LTB4. This can also lead to a "shunting" of the pathway, where the accumulated LTA4 is instead converted to cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are potent bronchoconstrictors.



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Caption: **JNJ-40929837** inhibits LTA4H, blocking LTB4 production and PGP degradation.

Quantitative Data

While specific IC50 or Ki values for **JNJ-40929837** are not readily available in the public domain, its high potency has been noted.^[7] Clinical trial data provides insight into its in-vivo target engagement.

Table 1: In-Vivo Target Engagement of **JNJ-40929837** in a Bronchial Allergen Challenge Model

Parameter	Treatment Group	Outcome	Reference
LTB4 Production in Whole Blood	JNJ-40929837 (100 mg/day)	Substantially inhibited	^[8]
Sputum LTB4 Levels	JNJ-40929837 (100 mg/day)	Decreased	^[8]

Table 2: Clinical Efficacy of **JNJ-40929837** in a Bronchial Allergen Challenge Model

Primary Outcome	JNJ-40929837 vs. Placebo	P-value	Reference
Maximal Percent Reduction in FEV1 (Late Asthmatic Response)	No significant attenuation	0.63	^[8]

Experimental Protocols

In Vitro LTA4H Epoxide Hydrolase Inhibition Assay (Representative Protocol)

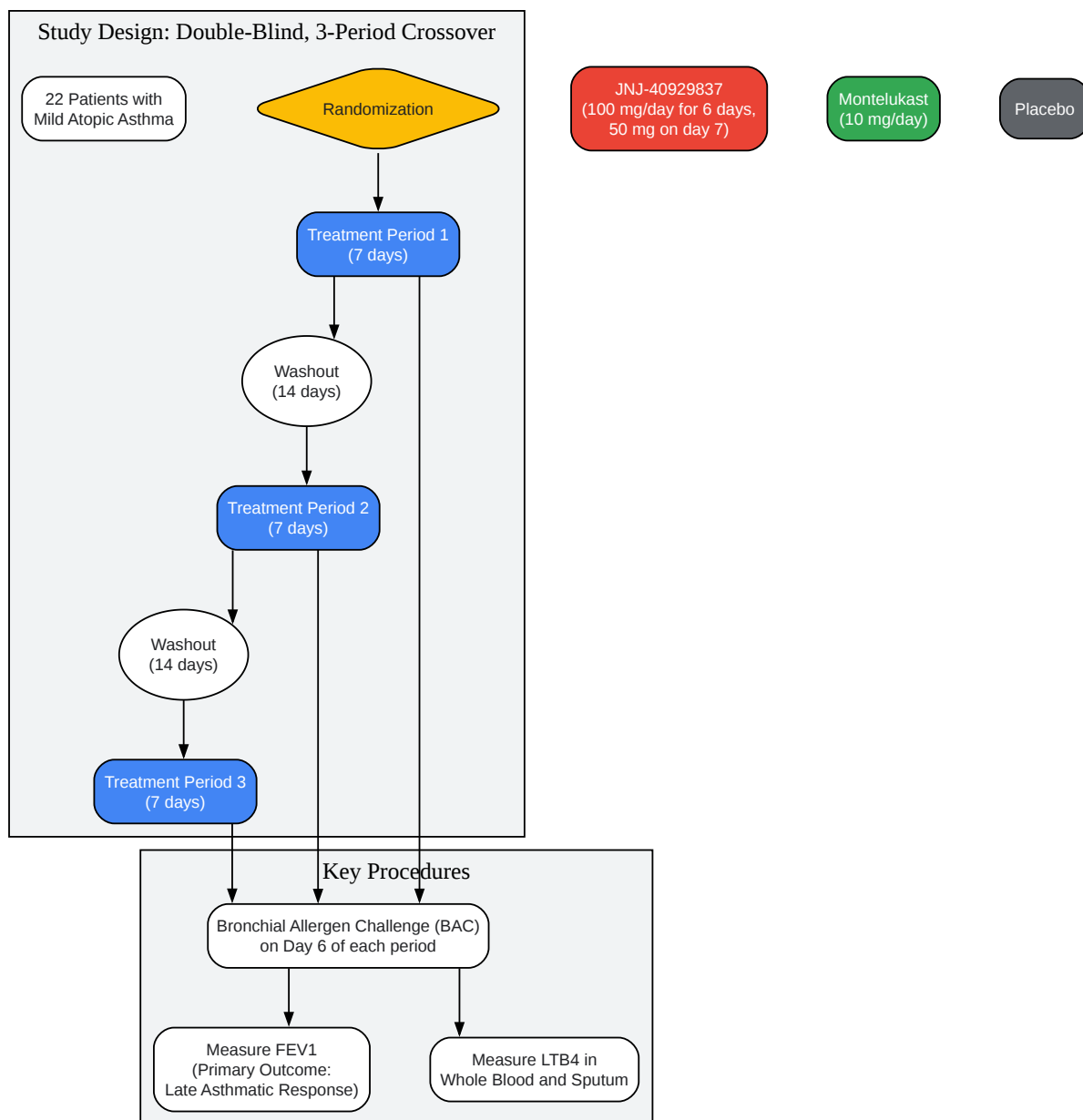
This protocol is based on methodologies used for assessing the activity of LTA4H inhibitors.^[9] ^[10]

- Enzyme and Substrate Preparation:

- Recombinant human LTA4H is expressed and purified.
- The substrate, LTA4, is freshly prepared by the hydrolysis of LTA4 methyl ester in a degassed solution of NaOH in cold acetone under a nitrogen atmosphere.
- Inhibition Assay:
 - Purified LTA4H (e.g., 300 ng) is pre-incubated with varying concentrations of **JNJ-40929837** in a reaction buffer (e.g., 10 mM sodium phosphate, pH 7.4, containing BSA) for 15 minutes at 37°C.
 - The reaction is initiated by the addition of LTA4 (final concentration, e.g., 150 nM).
 - The reaction is allowed to proceed for 10 minutes at 37°C.
 - The reaction is terminated by dilution in an assay buffer.
- Quantification of LTB4:
 - The amount of LTB4 produced is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) or a specific LTB4 enzyme immunoassay (EIA).
- Data Analysis:
 - The percentage of inhibition at each concentration of **JNJ-40929837** is calculated relative to a vehicle control.
 - The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of LTA4H activity, is determined by fitting the data to a dose-response curve.

Clinical Trial: Bronchial Allergen Challenge (NCT01241422) Experimental Workflow

The following workflow outlines the design of the clinical trial that evaluated the efficacy of **JNJ-40929837** in patients with mild atopic asthma.[8]



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Caption: Workflow of the NCT01241422 clinical trial.

Conclusion

JNJ-40929837 is a potent inhibitor of both the epoxide hydrolase and aminopeptidase activities of LTA4H. While it effectively reduces the production of the pro-inflammatory mediator LTB4 in humans, this target engagement did not translate into clinical benefit in an asthma model. The dual inhibition of LTA4H, preventing the degradation of the pro-inflammatory peptide PGP, and the potential for shunting the leukotriene pathway towards bronchoconstrictive cysteinyl leukotrienes, may have contributed to its lack of efficacy. The study of **JNJ-40929837** provides valuable insights into the complexities of targeting the leukotriene pathway and underscores the importance of considering the multifaceted roles of enzymes in inflammatory processes.

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References

- 1. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification, signaling, and functions of LTB4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The development of novel LTA4H modulators to selectively target LTB4 generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of JNJ-40929837, a leukotriene A4 hydrolase inhibitor, in a bronchial allergen challenge model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]

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